Irreversible Inactivation Kinetics of Androst-4-ene-3,6,17-trione vs. 1,4,6-Androstatriene-3,17-dione in Human Placental Aromatase
Androst-4-ene-3,6,17-trione (4-AT) exhibits a 3.7-fold faster rate of irreversible aromatase inactivation compared to the structurally related triene analog 1,4,6-androstatriene-3,17-dione (ATD). 4-AT binds with an apparent Ki of 0.43 µM and inactivates the enzyme with a pseudo-first-order rate constant (kinact) of 4.03 × 10⁻³ sec⁻¹, whereas ATD displays an apparent Ki of 0.18 µM but a markedly slower kinact of 1.10 × 10⁻³ sec⁻¹ [1]. This indicates that while ATD may have a slightly higher initial binding affinity, 4-AT is a more efficient suicide inactivator once bound.
| Evidence Dimension | Pseudo-first-order rate constant for aromatase inactivation (kinact) |
|---|---|
| Target Compound Data | 4.03 × 10⁻³ sec⁻¹; apparent Ki = 0.43 µM |
| Comparator Or Baseline | 1,4,6-Androstatriene-3,17-dione (ATD): kinact = 1.10 × 10⁻³ sec⁻¹; apparent Ki = 0.18 µM |
| Quantified Difference | 3.7-fold faster inactivation rate for 4-AT |
| Conditions | Human placental microsomes, time-dependent inactivation assay |
Why This Matters
For studies requiring rapid, sustained suppression of aromatase activity, 4-AT offers superior inactivation kinetics per unit time, enabling more robust experimental designs and potentially lower required concentrations for long-term enzyme suppression.
- [1] Covey DF, Hood WF. Enzyme-generated intermediates derived from 4-androstene-3,6,17-trione and 1,4,6-androstatriene-3,17-dione cause a time-dependent decrease in human placental aromatase activity. Endocrinology. 1981 Apr;108(4):1597-9. View Source
